molecular formula C9H8N2O4S B1437741 methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 1105189-80-7

methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B1437741
CAS RN: 1105189-80-7
M. Wt: 240.24 g/mol
InChI Key: INYNIXIUJPPTIM-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazolopyrimidine derivative that has been synthesized through a multistep process.

Scientific Research Applications

Antifungal Applications

This compound has been explored for its potential in creating antifungal substances . The unique structure of thiazolo[3,2-a]pyrimidine derivatives offers a promising scaffold for developing new antifungal agents that could be more effective and safer compared to current treatments .

Antimalarial Properties

Researchers have utilized this compound as a starting point for synthesizing derivatives with antimalarial properties . Given the ongoing fight against malaria, the development of new therapeutic agents based on this compound could significantly impact public health .

Antihypertensive Effects

The thiazolo[3,2-a]pyrimidine core of the compound has been associated with antihypertensive effects . This suggests potential applications in the treatment of hypertension, contributing to the diversification of the pharmacological options available .

Anti-inflammatory Uses

There is evidence to suggest that derivatives of this compound could serve as anti-inflammatory agents . This application is particularly relevant given the wide range of diseases and conditions where inflammation is a key pathological factor .

Antimicrobial Activity

The compound has been studied for its antimicrobial activity , including effectiveness against Mycobacterium tuberculosis. This positions it as a candidate for developing treatments for tuberculosis and other microbial infections .

Diuretic Potential

Thiazolo[3,2-a]pyrimidine derivatives, including this compound, have been identified for their diuretic potential . This could lead to new classes of diuretics that might offer advantages over existing medications .

Anxiolytic Applications

Research has indicated the possibility of using this compound in the synthesis of anxiolytics . This opens up avenues for the development of new treatments for anxiety disorders .

Antitumor and Antiviral Research

Finally, the compound has shown promise in antitumor and antiviral research. Its derivatives have been considered for their potential as antitumor drugs and marked antiviral properties , which is crucial given the global impact of viral infections and cancer .

properties

IUPAC Name

methyl 7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-4-3-16-9-10-6(12)5(8(14)15-2)7(13)11(4)9/h3,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYNIXIUJPPTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
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methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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